molecular formula C15H18N2O4S B4650099 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide

4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide

Cat. No. B4650099
M. Wt: 322.4 g/mol
InChI Key: KQJDRXGLYXZAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide, also known as EMA401, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications in the treatment of chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation and inflammation.

Mechanism of Action

4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide exerts its analgesic effects by selectively blocking the AT2R, which is expressed in sensory neurons and plays a role in pain sensation and inflammation. By blocking the AT2R, 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide reduces the activity of pain-sensing neurons and inhibits the release of pro-inflammatory cytokines, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. These effects include a reduction in the activity of pain-sensing neurons, inhibition of the release of pro-inflammatory cytokines, and a reduction in the expression of pain-related genes. 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide has also been shown to have a favorable safety profile and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide is also selective for the AT2R, which reduces the risk of off-target effects. However, 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experimental protocols. Additionally, 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide. One area of focus could be the development of more potent and selective AT2R antagonists that have improved pharmacokinetic properties. Another area of research could be the investigation of the potential use of 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide in combination with other analgesic agents to produce synergistic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide and its effects on pain sensation and inflammation.

Scientific Research Applications

4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide has been the subject of numerous scientific studies investigating its potential therapeutic applications in the treatment of chronic pain. Preclinical studies have shown that 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide can effectively reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer-induced pain. These studies have also demonstrated that 4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide has a favorable safety profile and does not produce significant side effects.

properties

IUPAC Name

4-[ethyl(methylsulfonyl)amino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-17(22(2,19)20)13-8-6-12(7-9-13)15(18)16-11-14-5-4-10-21-14/h4-10H,3,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJDRXGLYXZAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[ethyl(methylsulfonyl)amino]-N-(furan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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